4-Formylpiperazine-1-carboximidamide
Description
4-Formylpiperazine-1-carboximidamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Properties
IUPAC Name |
4-formylpiperazine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O/c7-6(8)10-3-1-9(5-11)2-4-10/h5H,1-4H2,(H3,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQMIPITRYDCFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515974 | |
| Record name | 4-Formylpiperazine-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70515974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77723-10-5 | |
| Record name | 4-Formylpiperazine-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70515974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formylpiperazine-1-carboximidamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out under basic conditions, often using diphenylvinylsulfonium triflate as a key reagent . Another method involves the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring .
Industrial Production Methods: Industrial production of piperazine derivatives, including this compound, often employs solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their operational simplicity and the availability of reactants .
Chemical Reactions Analysis
Types of Reactions: 4-Formylpiperazine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-Formylpiperazine-1-carboximidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Formylpiperazine-1-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of enzymes such as EGFR, BRAF, and CDK2, which are involved in cell proliferation and survival . The compound binds to these enzymes, disrupting their normal function and leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
4-Benzylpiperidine-1-carboximidamide: This compound shares a similar structure and is known for its interaction with the UHRF1 protein, affecting DNA methylation and histone modifications.
Piperazine: A widely used compound in pharmaceuticals, known for its antihistamine and anticancer properties.
Uniqueness: 4-Formylpiperazine-1-carboximidamide is unique due to its specific inhibitory activity against multiple cancer-related enzymes, making it a promising candidate for anticancer drug development .
Biological Activity
4-Formylpiperazine-1-carboximidamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a thorough examination of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : CHNO
- CAS Number : 77723-10-5
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 166.18 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
The biological activity of this compound is attributed to its interaction with various molecular targets. It has been shown to exhibit:
- Antimicrobial Activity : The compound has demonstrated effectiveness against a range of bacterial strains, potentially through the inhibition of bacterial cell wall synthesis.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating significant antimicrobial potential .
- Anticancer Activity :
-
Anti-inflammatory Effects :
- Research has indicated that this compound can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its anti-inflammatory properties .
Biochemical Pathways
This compound is involved in several biochemical pathways:
- Signal Transduction : It modulates key signaling pathways related to inflammation and apoptosis.
- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, influencing drug metabolism and efficacy .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC = 32 µg/mL against S. aureus | |
| Anticancer | 50% reduction in MCF-7 cell viability | |
| Anti-inflammatory | Decreased TNF-alpha and IL-6 levels |
Pharmacokinetics
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Distribution | Wide tissue distribution |
| Metabolism | Hepatic via CYP450 |
| Excretion | Renal |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
